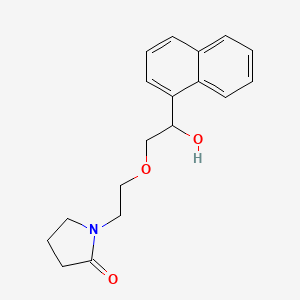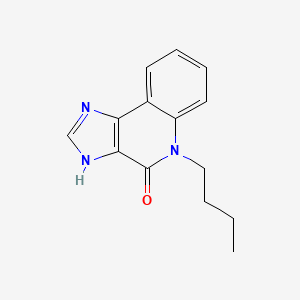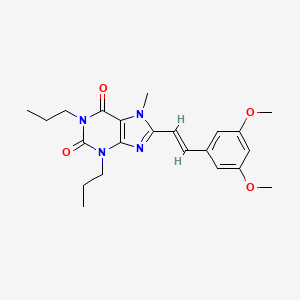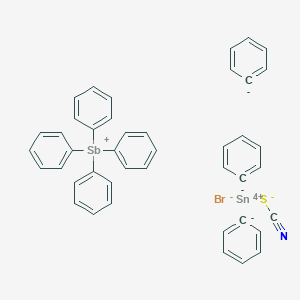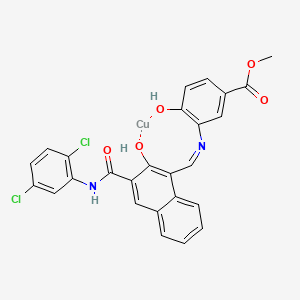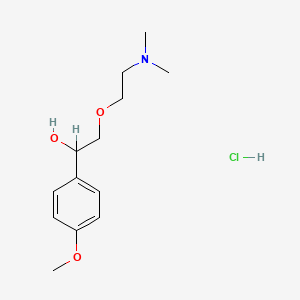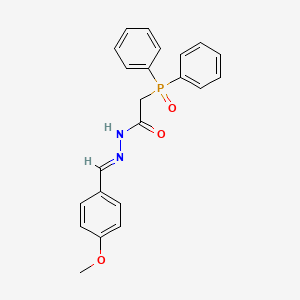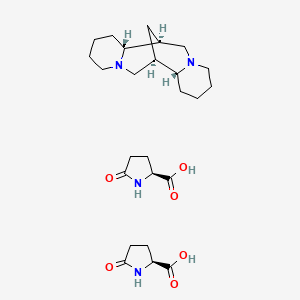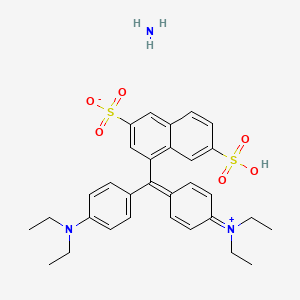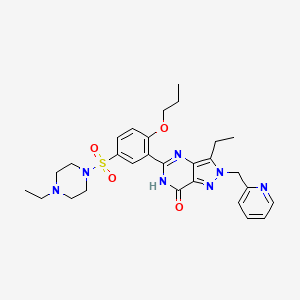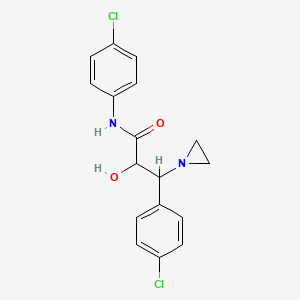
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is a synthetic organic compound characterized by the presence of aziridine, chlorophenyl, and hydroxy functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide typically involves the following steps:
Formation of Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzene derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the aziridine ring, potentially opening it to form amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The aziridine ring’s reactivity could play a crucial role in its biological activity, allowing it to form covalent bonds with nucleophilic sites in proteins or DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridineacetamide
- N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinebutanamide
Uniqueness
N,beta-Bis(4-chlorophenyl)-alpha-hydroxy-1-aziridinepropanamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the aziridine ring, in particular, sets it apart from other compounds, providing unique opportunities for chemical transformations and biological interactions.
Propriétés
Numéro CAS |
120978-28-1 |
|---|---|
Formule moléculaire |
C17H16Cl2N2O2 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
3-(aziridin-1-yl)-N,3-bis(4-chlorophenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-3-1-11(2-4-12)15(21-9-10-21)16(22)17(23)20-14-7-5-13(19)6-8-14/h1-8,15-16,22H,9-10H2,(H,20,23) |
Clé InChI |
YXGSUYHPSDDEQV-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C(C2=CC=C(C=C2)Cl)C(C(=O)NC3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


